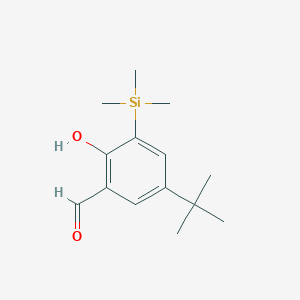
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C14H22O2Si. It is a derivative of benzaldehyde, featuring a tert-butyl group and a trimethylsilyl group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzyl alcohol.
Substitution: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzoate.
Scientific Research Applications
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can form various intermediates and products through nucleophilic addition, oxidation, or reduction reactions. The tert-butyl and trimethylsilyl groups influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered.
3-(Trimethylsilyl)benzaldehyde: Lacks the tert-butyl group, affecting its reactivity and stability.
2-Hydroxy-5-tert-butylbenzaldehyde: Similar structure but different positioning of functional groups.
Uniqueness
5-(1,1-Dimethylethyl)-2-hydroxy-3-(trimethylsilyl)benzaldehyde is unique due to the presence of both tert-butyl and trimethylsilyl groups, which provide a combination of steric hindrance and electronic effects that influence its reactivity and stability in various chemical reactions.
Properties
Molecular Formula |
C14H22O2Si |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxy-3-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C14H22O2Si/c1-14(2,3)11-7-10(9-15)13(16)12(8-11)17(4,5)6/h7-9,16H,1-6H3 |
InChI Key |
AKWCIFYDQNZWAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C)(C)C)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


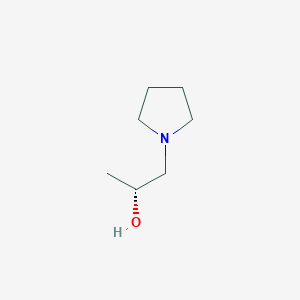
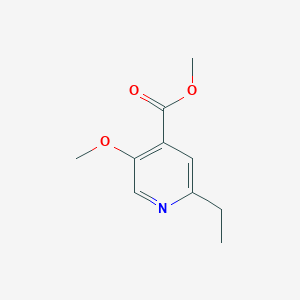
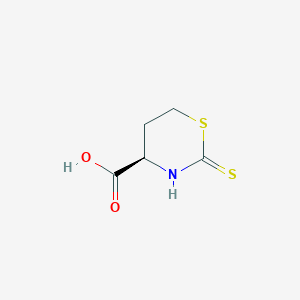
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B15052280.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052285.png)

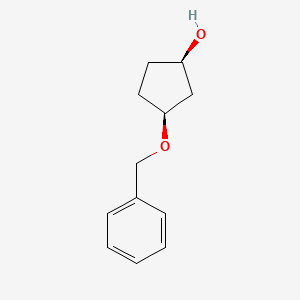
![(R)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B15052297.png)
![3-Iodo-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B15052316.png)
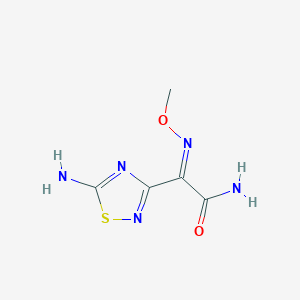
![[3-Cyano-4-(piperidin-1-yl)phenyl]boronic acid](/img/structure/B15052330.png)
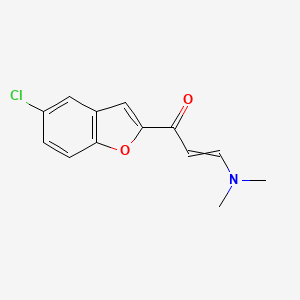

![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)
